molecular formula C7H8FNS B14774161 2-Fluoro-5-methyl-3-(methylthio)pyridine

2-Fluoro-5-methyl-3-(methylthio)pyridine

Cat. No.: B14774161
M. Wt: 157.21 g/mol
InChI Key: TYSSRZMWWOJPJO-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-3-(methylthio)pyridine is an organic compound with the molecular formula C7H8FNS and a molecular weight of 157.21 g/mol It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 5-position, and a methylthio group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-3-(methylthio)pyridine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This method typically involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various substituted pyridines.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-3-(methylthio)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction Reactions: The pyridine ring can be reduced to a piperidine derivative under hydrogenation conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the methylthio group can produce a sulfoxide or sulfone.

Scientific Research Applications

2-Fluoro-5-methyl-3-(methylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-3-(methylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity to certain targets, while the methylthio group may influence its lipophilicity and cellular uptake . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methyl-3-(methylthio)pyridine is unique due to the specific combination of substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methylthio group provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C7H8FNS

Molecular Weight

157.21 g/mol

IUPAC Name

2-fluoro-5-methyl-3-methylsulfanylpyridine

InChI

InChI=1S/C7H8FNS/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3

InChI Key

TYSSRZMWWOJPJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)F)SC

Origin of Product

United States

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